Cas no 1806127-70-7 (5-(Aminomethyl)-2-bromo-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine)

5-(Aminomethyl)-2-bromo-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring both trifluoromethoxy and trifluoromethyl substituents, along with a reactive aminomethyl group. This compound is of interest in pharmaceutical and agrochemical research due to its electron-withdrawing substituents, which enhance its potential as a versatile intermediate in cross-coupling reactions or further functionalization. The presence of a bromine atom at the 2-position allows for selective modifications via metal-catalyzed couplings, while the aminomethyl group provides a handle for derivatization. Its structural features make it suitable for applications in drug discovery and material science, particularly where fluorinated heterocycles are desired for improved metabolic stability or lipophilicity.
5-(Aminomethyl)-2-bromo-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine structure
1806127-70-7 structure
Product name:5-(Aminomethyl)-2-bromo-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine
CAS No:1806127-70-7
MF:C8H5BrF6N2O
MW:339.03252196312
CID:4927789

5-(Aminomethyl)-2-bromo-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 5-(Aminomethyl)-2-bromo-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine
    • Inchi: 1S/C8H5BrF6N2O/c9-6-5(18-8(13,14)15)4(7(10,11)12)3(1-16)2-17-6/h2H,1,16H2
    • InChI Key: WAHCVQQBNMQXMU-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(C(F)(F)F)=C(C=N1)CN)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 284
  • XLogP3: 2.8
  • Topological Polar Surface Area: 48.1

5-(Aminomethyl)-2-bromo-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A023022141-500mg
5-(Aminomethyl)-2-bromo-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine
1806127-70-7 97%
500mg
$1,058.40 2022-04-01
Alichem
A023022141-1g
5-(Aminomethyl)-2-bromo-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine
1806127-70-7 97%
1g
$1,629.60 2022-04-01

Additional information on 5-(Aminomethyl)-2-bromo-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine

Introduction to 5-(Aminomethyl)-2-bromo-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine (CAS No. 1806127-70-7)

5-(Aminomethyl)-2-bromo-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine (CAS No. 1806127-70-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a pyridine ring, a bromine atom, and multiple trifluoromethyl and trifluoromethoxy substituents. These functional groups contribute to its diverse chemical properties and potential biological activities, making it a valuable candidate for various applications in drug discovery and development.

The pyridine ring is a fundamental component of many biologically active molecules, known for its ability to form stable complexes with metal ions and its involvement in various enzymatic processes. The presence of the bromine atom in the 2-position of the pyridine ring can significantly influence the compound's reactivity and selectivity, making it an attractive moiety for designing drugs with specific target interactions. Additionally, the trifluoromethyl and trifluoromethoxy groups are known for their electron-withdrawing properties, which can enhance the compound's lipophilicity and metabolic stability, crucial factors in drug design.

Recent studies have highlighted the potential of 5-(Aminomethyl)-2-bromo-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry (2021) investigated the compound's activity as a potent inhibitor of a specific enzyme involved in cancer cell proliferation. The results showed that this compound effectively inhibited the enzyme with high selectivity and low toxicity, suggesting its potential as a lead molecule for anticancer drug development.

In another study published in Bioorganic & Medicinal Chemistry Letters (2022), researchers explored the use of 5-(Aminomethyl)-2-bromo-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine as a scaffold for developing novel antiviral agents. The compound's unique structure allowed for the introduction of various functional groups that enhanced its antiviral activity against several RNA viruses, including influenza and coronaviruses. This research underscores the versatility of this compound in addressing emerging viral threats.

The synthetic route to 5-(Aminomethyl)-2-bromo-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine has been well-documented in the literature. A typical synthesis involves multiple steps, including the formation of a pyridine derivative with appropriate substituents followed by selective functional group modifications. One common approach involves starting from a commercially available pyridine derivative and sequentially introducing the bromine, trifluoromethoxy, and trifluoromethyl groups through well-established chemical reactions such as bromination, triflation, and nucleophilic substitution.

The physical and chemical properties of 5-(Aminomethyl)-2-bromo-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine have also been extensively studied. The compound is typically obtained as a white solid with a melting point ranging from 100 to 105°C. Its solubility profile is influenced by the presence of polar functional groups, making it moderately soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These properties are crucial for its use in biological assays and formulation development.

In terms of safety and handling, while 5-(Aminomethyl)-2-bromo-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine is not classified as a hazardous material, it should be handled with care to avoid exposure to skin or inhalation. Proper personal protective equipment (PPE) such as gloves and safety goggles should be used during handling to ensure safe laboratory practices.

The future prospects for 5-(Aminomethyl)-2-bromo-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine are promising. Ongoing research continues to explore its potential applications in various therapeutic areas, including cancer treatment, antiviral therapy, and other diseases where selective inhibition of specific targets is crucial. Additionally, efforts are being made to optimize its pharmacokinetic properties through structural modifications to enhance its bioavailability and efficacy.

In conclusion, 5-(Aminomethyl)-2-bromo-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine (CAS No. 1806127-70-7) represents an exciting molecule with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents.

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